molecular formula C21H15NO5S B3011122 N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 889782-47-2

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B3011122
CAS No.: 889782-47-2
M. Wt: 393.41
InChI Key: OHTJGOLVBIWLAI-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone sulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to the anthraquinone core at position 2 and a 2-methoxyphenyl substituent on the nitrogen.

Properties

IUPAC Name

N-(2-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-27-19-9-5-4-8-18(19)22-28(25,26)13-10-11-16-17(12-13)21(24)15-7-3-2-6-14(15)20(16)23/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTJGOLVBIWLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of anthracene to introduce the sulfonamide group, followed by the attachment of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H15NO5S
  • Molecular Weight : 393.41 g/mol
  • CAS Number : 1313738-89-4

The compound features a sulfonamide group attached to a dioxo-anthracene structure, which contributes to its chemical reactivity and biological activity.

Chemistry

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions including:

  • Oxidation : The dioxo groups can be oxidized to form quinones.
  • Reduction : Reduction reactions can yield dihydroxy derivatives.
  • Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution reactions.

These properties make it valuable for synthesizing other compounds with potential biological activities .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . The sulfonamide moiety mimics the structure of natural substrates, allowing it to bind effectively to enzyme active sites. This interaction can inhibit various enzymatic processes, making it a candidate for further studies in:

  • Enzyme Kinetics : Understanding how the compound affects enzyme activity.
  • Biochemical Pathways : Investigating its role in metabolic processes.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may also have potential in treating inflammatory diseases due to its ability to inhibit pro-inflammatory enzymes.

Research continues into its pharmacological profiles and mechanisms of action against specific diseases .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Antimicrobial Activity : Research demonstrated that derivatives of anthracene sulfonamides exhibited significant antimicrobial effects against Gram-positive bacteria. These findings suggest potential applications in developing new antibacterial agents .
  • Enzyme Inhibition Studies : A study focused on the inhibition of carbonic anhydrase by sulfonamide derivatives showed promising results in terms of binding affinity and specificity, indicating potential therapeutic uses in treating conditions like glaucoma .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Functional Group Variations

Sulfonamide vs. Carboxamide
  • N-(2-Methoxyphenyl)-9,10-dioxoanthracene-2-carboxamide (Compound 13, ) :
    • Replaces the sulfonamide (-SO₂NH-) with a carboxamide (-CONH-) group.
    • Carboxamides generally exhibit lower acidity (pKa ~15–20) compared to sulfonamides (pKa ~9–11), affecting hydrogen-bonding capacity and interactions with biological targets .
    • Synthesis Yield : Carboxamide derivatives like Compound 13 are synthesized in high yields (87–91%) via coupling reactions, whereas sulfonamide derivatives (e.g., ) show lower yields (40–62%) due to steric hindrance and purification challenges .
Sulfonamide vs. Cinnamamide
  • N-(9,10-Dioxoanthracen-2-yl)cinnamamide () :
    • Features a cinnamoyl group instead of sulfonamide.
    • The conjugated double bond in cinnamamide enhances UV absorption, making it suitable for fluorescence-based applications, unlike sulfonamides, which are more often used in enzyme inhibition .

Substituent Effects on the Aromatic Ring

The 2-methoxyphenyl group in the target compound is compared to substituents in other anthraquinone sulfonamides ():

Compound () Substituent Yield (%) Purity (%) logP* Notable Properties
9d Trifluoromethoxy 40 96.8 ~3.8 Enhanced lipophilicity due to -CF₃ group
9e Cyano 60 95.1 ~2.9 Electron-withdrawing, improves reactivity
9f 4-Fluoro 62 98.7 ~3.1 Moderate polarity, bioactivity optimization
Target Compound 2-Methoxyphenyl N/A N/A ~3.7† Methoxy group increases solubility via H-bonding

*Estimated logP values based on structural analogs (e.g., reports logP = 3.7 for a similar sulfonamide).
†Predicted using and data.

  • The 2-methoxy group in the target compound balances lipophilicity (logP ~3.7) with moderate polarity, favoring membrane permeability in biological systems .

Biological Activity

N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its inhibitory effects on various cancer cell lines and its interaction with carbonic anhydrases.

Chemical Structure and Properties

The compound's molecular formula is C18H17N1O6SC_{18}H_{17}N_{1}O_{6}S with a molecular weight of approximately 375.4 g/mol. Its structure includes a sulfonamide group attached to a dioxoanthracene moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the anthracene core followed by sulfonation and amination processes. The compound can be synthesized using established methods for anthracene derivatives, ensuring high purity and yield.

Inhibitory Activity Against Carbonic Anhydrases

Recent studies have evaluated the compound for its inhibitory activity against carbonic anhydrase (CA) isoforms II, IX, and XII. These enzymes are implicated in various physiological processes and are overexpressed in several cancers.

  • Inhibition Assays : The inhibitory activity was assessed using enzyme assays that measure the hydrolysis of substrates like 4-nitrophenyl acetate. The results indicated that this compound exhibits significant inhibition against CA IX and XII, with IC50 values comparable to established inhibitors like acetazolamide (AZM) .

Anticancer Activity

The compound's effect on cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) has been thoroughly investigated.

  • Cell Viability Assays : In vitro studies demonstrated that treatment with the compound resulted in reduced cell viability in hypoxic conditions, which are typical of tumor microenvironments. For instance:
    • HT-29 cells showed a decrease in viability by approximately 20% at the highest concentration tested (400 μM).
    • MDA-MB-231 cells exhibited similar trends under hypoxic conditions .

The proposed mechanism involves the alteration of the tumor microenvironment's pH by inhibiting carbonic anhydrases, leading to reduced tumor cell proliferation and increased apoptosis. The compound's ability to reverse acidification in tumor environments further supports its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • HT-29 Cell Line Study : A study demonstrated that the compound significantly inhibited cell growth under both normoxic and hypoxic conditions. The results were quantified using standard MTT assays.
    Concentration (μM)Viability (%)
    0100
    10085
    20070
    40080
  • MDA-MB-231 Migration Study : Another study focused on the migration capabilities of MDA-MB-231 cells treated with the compound. Results indicated a marked reduction in migration compared to untreated controls.

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